molecular formula C7H6ClFO2 B1451326 6-Chloro-2-fluoro-3-methoxyphenol CAS No. 1017777-74-0

6-Chloro-2-fluoro-3-methoxyphenol

Cat. No. B1451326
M. Wt: 176.57 g/mol
InChI Key: YZBJWCVCQBLADF-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-methoxyphenol is a chemical compound with the molecular formula C7H6ClFO2 and a molecular weight of 176.57 g/mol .


Molecular Structure Analysis

The InChI code for 6-Chloro-2-fluoro-3-methoxyphenol is 1S/C7H6ClFO2/c1-11-5-3-2-4 (8)7 (10)6 (5)9/h2-3,10H,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

6-Chloro-2-fluoro-3-methoxyphenol is a solid compound . It has a molecular weight of 176.57 g/mol .

Scientific Research Applications

Atmospheric Reactivity and Environmental Impact

Methoxyphenols, emitted from lignin pyrolysis, serve as potential tracers for biomass burning. Their atmospheric reactivity, including gas-phase, particle-phase, and aqueous-phase reactions, alongside secondary organic aerosol (SOA) formation, has garnered academic interest. These compounds predominantly degrade through reactions with OH and NO3 radicals, contributing significantly to SOA formation. The study underscores the importance of exploring the atmospheric aging of biomass-burning plumes and the ecotoxicity of degradation products (Liu, Chen, & Chen, 2022).

Pharmacological Significance

Chlorogenic Acid (CGA), a phenolic compound found abundantly in coffee and tea, exemplifies the biological and pharmacological effects of methoxyphenols. CGA exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and central nervous system (CNS) stimulatory activities. Its impact on lipid and glucose metabolism suggests potential therapeutic roles in managing diseases like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

Fluorescence-Based Applications

Fluorophores, including methoxyphenol derivatives, are vital for in vivo cancer diagnosis through optical imaging. Despite their potential toxicity, fluorophores allow real-time detection of cancer using relatively inexpensive equipment. The safety and efficacy of these compounds, including their fluorescent characteristics and the safety of the conjugates, are crucial for patient applications (Alford et al., 2009).

Safety And Hazards

The compound is classified under GHS07 for safety. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements include P280 (Wear protective gloves/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

6-chloro-2-fluoro-3-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBJWCVCQBLADF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-fluoro-3-methoxyphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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